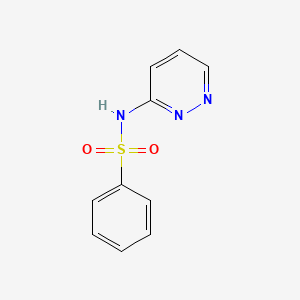

N-(Pyridazin-3-yl)benzenesulfonamide

Description

Contextualization of Sulfonamide Chemistry in Contemporary Academic Research

Sulfonamides, characterized by the -SO₂NH₂ functional group, represent one of the oldest and most impactful classes of synthetic pharmaceuticals. Their journey began with the discovery of Prontosil, the first commercially available antibacterial agent, and has since expanded into a vast field of medicinal chemistry. researchgate.net In modern research, the sulfonamide group is recognized not only for its antibacterial properties but also for its presence in a wide array of drugs with diverse therapeutic applications. researchgate.net

These applications include treatments for a variety of conditions, demonstrating the versatility of the sulfonamide scaffold. researchgate.net The chemical properties of the sulfonamide group, particularly its ability to act as a hydrogen bond donor and acceptor, allow it to interact with a multitude of biological targets, including enzymes and receptors. This has led to the development of sulfonamide-containing drugs that function as diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer therapies. researchgate.net The continued exploration of sulfonamide chemistry is driven by the quest for new drugs with improved efficacy, selectivity, and resistance profiles.

Overview of Pyridazine (B1198779) Heterocycles in Medicinal Chemistry Research

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a significant dipole moment, and its capacity for hydrogen bonding contribute to its ability to interact with biological targets. researchgate.net The pyridazine nucleus is a key component in numerous compounds exhibiting a broad spectrum of pharmacological activities.

Researchers have extensively investigated pyridazine derivatives and have reported a wide range of biological effects, including analgesic, anti-inflammatory, antimicrobial, and antihypertensive properties. researchgate.net The versatility of the pyridazine ring allows for a high degree of structural modification, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. This adaptability has made pyridazine and its analogues a focal point for the development of novel therapeutic agents targeting a variety of diseases.

Research Significance of the N-(Pyridazin-3-yl)benzenesulfonamide Scaffold

The this compound scaffold, which integrates the key features of both sulfonamides and pyridazines, has emerged as a promising area of research. The combination of these two pharmacophores is anticipated to yield compounds with unique and potentially synergistic biological activities. While research on the unsubstituted parent compound is still developing, studies on its closely related analogues have provided significant insights into the potential therapeutic applications of this scaffold.

A notable area of investigation for pyridazine-containing sulfonamides is their activity as enzyme inhibitors. For instance, a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, which are structurally related to this compound, have been identified as potent multi-target anti-inflammatory agents. These compounds have demonstrated inhibitory activity against carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are key enzymes in inflammatory pathways.

The inhibitory activity of these related pyridazinone-benzenesulfonamide analogues against various human carbonic anhydrase (hCA) isoforms is particularly noteworthy. As shown in the table below, these compounds exhibit a range of potencies and selectivities against different hCA isoforms, some of which are associated with cancer.

Table 1: Carbonic Anhydrase Inhibitory Activity of 4-(6-Oxopyridazin-1-yl)benzenesulfonamide Analogues

| Compound | R | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| 3 | H | 23.5 | 106.4 | 58.1 | 5.3 |

| 5a | Benzyl | 98.3 | 5.3 | 14.8 | 32.2 |

| 5b | 4-Methylbenzyl | 116.3 | 37.1 | 12.3 | 26.1 |

| 5c | 4-Chlorobenzyl | 221.5 | 68.2 | 4.9 | 18.4 |

| 7a | Methylsulfonyl | 48.3 | 64.5 | 35.7 | 13.3 |

| 7b | Ethylsulfonyl | 52.6 | 89.1 | 41.2 | 17.2 |

| 7c | Phenylsulfonyl | 185.9 | 34.2 | 19.4 | 45.3 |

| 7d | 4-Methylphenylsulfonyl | 157.2 | 19.2 | 22.8 | 42.6 |

| 7e | 4-Chlorophenylsulfonyl | 362.8 | 75.8 | 29.5 | 35.9 |

| 7f | 4-Bromophenylsulfonyl | 241.7 | 31.6 | 6.4 | 8.7 |

| AAZ * | - | 250 | 12.1 | 25.8 | 5.7 |

*Acetazolamide (a standard CA inhibitor)

Furthermore, the anti-inflammatory potential of these analogues is underscored by their inhibitory effects on COX and LOX enzymes, as detailed in the following table.

Table 2: Anti-inflammatory Enzyme Inhibition by 4-(6-Oxopyridazin-1-yl)benzenesulfonamide Analogues

| Compound | R | COX-1 (IC₅₀, µM) | COX-2 (IC₅₀, µM) | COX-2 Selectivity Index | LOX (IC₅₀, µM) |

|---|---|---|---|---|---|

| 3 | H | >100 | 0.52 | >192 | 2 |

| 5a | Benzyl | >100 | 0.49 | >204 | 5 |

| 5b | 4-Methylbenzyl | >100 | 0.55 | >181 | 6 |

| 5c | 4-Chlorobenzyl | >100 | 0.61 | >163 | 7 |

| 7a | Methylsulfonyl | >100 | 0.48 | >208 | 3 |

| 7b | Ethylsulfonyl | >100 | 0.47 | >210 | 2.5 |

| 7c | Phenylsulfonyl | >100 | 0.63 | >158 | 4 |

| 7d | 4-Methylphenylsulfonyl | >100 | 0.58 | >172 | 5 |

| 7e | 4-Chlorophenylsulfonyl | >100 | 0.68 | >147 | 6 |

| 7f | 4-Bromophenylsulfonyl | >100 | 0.72 | >138 | 7 |

| Celecoxib * | - | >100 | 0.46 | >217 | - |

| Zileuton * | - | - | - | - | 3.5 |

*Reference anti-inflammatory drugs

In addition to anti-inflammatory research, the antimicrobial potential of the core scaffold is an area of active investigation. A study on the closely related analogue, N-pyridin-3-yl-benzenesulfonamide, where the pyridazine ring is replaced by a pyridine (B92270) ring, has demonstrated significant antimicrobial activity. researchgate.netearthlinepublishers.com This finding suggests that the this compound scaffold may also possess valuable antimicrobial properties. The results of the antimicrobial screening of N-pyridin-3-yl-benzenesulfonamide are summarized below.

Table 3: Antimicrobial Activity of N-pyridin-3-yl-benzenesulfonamide

| Microorganism | Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 150 | 12 |

| 100 | 8 | |

| 50 | 0 | |

| 25 | 0 | |

| Salmonella typhi | 150 | 10 |

| 100 | 6 | |

| 50 | 0 | |

| 25 | 0 | |

| Escherichia coli | 150 | 11 |

| 100 | 7 | |

| 50 | 0 |

The collective findings from studies on these and other related analogues underscore the research significance of the this compound scaffold. It represents a promising foundation for the design and synthesis of novel compounds with potential applications in treating a range of diseases, from inflammatory conditions to microbial infections. Further focused research on the unsubstituted this compound and its derivatives is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Structure

3D Structure

Properties

CAS No. |

875218-59-0 |

|---|---|

Molecular Formula |

C10H9N3O2S |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

N-pyridazin-3-ylbenzenesulfonamide |

InChI |

InChI=1S/C10H9N3O2S/c14-16(15,9-5-2-1-3-6-9)13-10-7-4-8-11-12-10/h1-8H,(H,12,13) |

InChI Key |

FQEBAJBGKKUVDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Pyridazin 3 Yl Benzenesulfonamide and Derivatives

Conventional and Established Synthetic Pathways

Conventional methods for the synthesis of N-(pyridazin-3-yl)benzenesulfonamide typically involve the formation of the sulfonamide bond as a key step, or the construction of the pyridazine (B1198779) ring from precursors that may already contain the sulfonamide moiety.

Sulfonylation Reactions for N-Pyridazinylsulfonamide Formation

The most direct and widely employed method for the synthesis of this compound is the sulfonylation of 3-aminopyridazine (B1208633) with benzenesulfonyl chloride. This reaction, a classic example of the Hinsberg reaction, involves the nucleophilic attack of the amino group of 3-aminopyridazine on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. researchgate.net

The reaction is typically carried out in the presence of a base to neutralize the in-situ generated hydrochloric acid, which can protonate the starting amine and render it unreactive. Common bases used for this purpose include pyridine (B92270), triethylamine, or aqueous sodium carbonate. tandfonline.combohrium.com The choice of solvent and reaction temperature can influence the reaction rate and yield. A general representation of this reaction is depicted below:

Scheme 1: General Sulfonylation of 3-Aminopyridazine

3-Aminopyridazine + Benzenesulfonyl Chloride --(Base)--> this compound

A study on the synthesis of the analogous compound, N-pyridin-3-yl-benzenesulfonamide, reported a high yield of 93.3% by reacting 3-aminopyridine (B143674) with benzenesulfonyl chloride in the presence of aqueous sodium carbonate. tandfonline.com The pH of the reaction mixture was maintained between 8 and 10 to facilitate the reaction. tandfonline.com This methodology is directly applicable to the synthesis of this compound.

| Starting Material 1 | Starting Material 2 | Base | Solvent | Reported Yield (Analog) |

| 3-Aminopyridazine | Benzenesulfonyl chloride | Pyridine | Dichloromethane | Good to excellent |

| 3-Aminopyridazine | Benzenesulfonyl chloride | Triethylamine | Tetrahydrofuran | Good to excellent |

| 3-Aminopyridine | Benzenesulfonyl chloride | aq. Na2CO3 | Water/Organic co-solvent | 93.3% tandfonline.com |

Condensation and Cyclization Protocols for Pyridazine-Sulfonamide Moieties

An alternative approach to the synthesis of pyridazine-sulfonamide derivatives involves the construction of the pyridazine ring from acyclic precursors, where one of the starting materials already contains the benzenesulfonamide (B165840) group. This strategy is particularly useful for accessing substituted pyridazine rings.

A common method for pyridazine synthesis is the condensation reaction between a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. In the context of this compound synthesis, this could involve the reaction of a 1,4-dicarbonyl compound with 4-hydrazinylbenzenesulfonamide (B1582950).

A relevant example is the synthesis of 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide, which was achieved by reacting 4-hydrazinylbenzenesulfonamide with maleic anhydride (B1165640) in boiling water. researchgate.netnih.gov This reaction proceeds via an initial acylation followed by a cyclization-dehydration cascade to form the pyridazinone ring.

| Dicarbonyl Precursor | Hydrazine Precursor | Reaction Type | Resulting Moiety |

| Maleic anhydride | 4-Hydrazinylbenzenesulfonamide | Acylation-Cyclization | Pyridazinone-sulfonamide researchgate.netnih.gov |

| 1,4-Diketone | Hydrazine | Condensation | Dihydropyridazine |

| γ-Ketoester | Hydrazine | Condensation | Pyridazinone |

While this method does not directly yield this compound, it demonstrates the feasibility of constructing the pyridazine ring with a pre-existing benzenesulfonamide group. Further functional group manipulations would be necessary to arrive at the target compound.

Novel and Advanced Synthetic Route Development

In recent years, there has been a growing interest in developing more efficient and sustainable synthetic methods. For the synthesis of this compound and its derivatives, one-pot synthesis and multicomponent reaction strategies are being explored.

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and simplifying purification processes. A simple one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide has been reported, which can be adapted for the pyridazine analog. researchgate.net This method involves the direct reaction of the amine and sulfonyl chloride in a single vessel with a basic work-up. researchgate.net

More advanced one-pot methodologies are also emerging. For instance, a novel one-pot, three-component synthesis of sulfonamides has been developed from (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate, using a copper catalyst. researchgate.net This approach avoids the need for pre-synthesized sulfonyl chlorides. Another innovative one-pot method involves the conversion of aromatic carboxylic acids to sulfonyl chlorides via copper-catalyzed decarboxylative chlorosulfonylation, followed by in-situ amination. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. While specific MCRs for the direct synthesis of this compound are not yet widely reported, the principles of MCRs can be applied to the synthesis of the pyridazine core.

For example, various MCRs have been developed for the synthesis of highly substituted pyridines and other N-heterocycles. acsgcipr.orgmdpi.com These strategies often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. The adaptation of such MCRs to include a sulfonamide-containing building block could provide a convergent and efficient route to a diverse range of pyridazine-sulfonamide derivatives.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of paramount importance for environmental sustainability. Several green approaches have been developed for sulfonamide synthesis in general, which can be applied to the production of this compound.

One notable development is the use of mechanochemistry, which involves conducting reactions in a ball mill in the absence of a solvent. A solvent-free, one-pot mechanochemical method for sulfonamide synthesis has been reported, which utilizes solid sodium hypochlorite (B82951) for the in-situ generation of sulfonyl chlorides from disulfides, followed by amination.

Another green strategy is the use of water as a reaction solvent. researchgate.net A facile and environmentally benign synthesis of sulfonamides has been described that takes place in water under dynamic pH control, using equimolar amounts of the amine and sulfonyl chloride without the need for an organic base.

Furthermore, the use of heterogeneous catalysts, such as nano-Ru/Fe3O4, allows for the direct coupling of sulfonamides and alcohols in an environmentally friendly manner, with water as the only byproduct. acs.org The magnetic properties of such catalysts facilitate their easy separation and recycling. acs.org

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |

| Mechanosynthesis | Solvent-free, reduced waste, energy-efficient. | Direct reaction of 3-aminopyridazine and a benzenesulfonyl precursor in a ball mill. |

| Synthesis in Water | Avoids volatile organic solvents, simplified work-up. | Reaction of 3-aminopyridazine and benzenesulfonyl chloride in an aqueous medium. |

| Heterogeneous Catalysis | Catalyst recyclability, cleaner reaction profiles. acs.org | Alternative synthetic routes involving catalytic C-N bond formation. |

By incorporating these green methodologies, the synthesis of this compound can be made more sustainable and environmentally responsible.

Structural Elucidation and Advanced Spectroscopic Characterization of N Pyridazin 3 Yl Benzenesulfonamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic frameworks.

¹H NMR spectroscopy reveals the chemical environment of protons within a molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, multiplet), and integration values are characteristic of the electronic environment and proximity of neighboring protons.

In analogues of N-(Pyridazin-3-yl)benzenesulfonamide, the aromatic protons of the benzenesulfonamide (B165840) ring typically appear as a set of multiplets in the range of δ 7.0-8.0 ppm. rsc.orgnih.gov The protons on the pyridazine (B1198779) or other heterocyclic rings resonate at distinct chemical shifts, which are influenced by the nitrogen atoms and any substituents. For instance, in 4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide, the two pyridazine ring protons appear as doublets at δ 7.20 and 7.05 ppm, respectively. nih.gov The sulfonamide N-H proton often appears as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: Selected ¹H NMR Spectral Data for Benzenesulfonamide Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| 4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide | DMSO-d6 | 11.47 (s, 1H, OH), 7.96-7.86 (m, 2H), 7.86-7.77 (m, 2H), 7.44 (s, 2H, SO₂NH₂), 7.20 (d, J=9.8 Hz, 1H), 7.05 (d, J=9.8 Hz, 1H) | nih.gov |

| 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide | CDCl₃ | 7.75-7.68 (m, 5H), 7.61 (s, 1H), 7.56 (s, 1H), 7.43-7.36 (m, 2H), 7.26 (d, J=8.8 Hz, 1H), 7.16 (d, J=7.6 Hz, 2H), 2.30 (s, 3H) | rsc.org |

| N-Phenylmethanesulfonamide | CDCl₃ | 7.35 (t, J=8.0 Hz, 2H), 7.24 (d, J=8.0 Hz, 2H), 7.19 (t, J=7.4 Hz, 1H), 6.97 (s, 1H), 3.01 (s, 3H) | rsc.org |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).

For this class of compounds, the carbon atoms of the benzene (B151609) ring typically resonate between δ 120-145 ppm. rsc.orgnih.govresearchgate.net The carbon atoms of the pyridazine ring show characteristic shifts influenced by the ring nitrogen atoms. nih.gov For example, in 4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide, the pyridazine carbons appear at δ 157.86 (C=O), 153.16, 134.13, and 128.19 ppm, while the benzene carbons are observed at δ 143.83, 142.49, 126.05, and 125.54 ppm. nih.gov The presence of substituents can cause significant shifts in the signals of adjacent carbon atoms. rsc.org

Table 2: Selected ¹³C NMR Spectral Data for Benzenesulfonamide Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide | DMSO-d6 | 157.86, 153.16, 143.83, 142.49, 134.13, 128.19, 126.05, 125.54 | nih.gov |

| N-pyridin-3-yl-benzenesulfonamide | DMSO-d6 | 145.23, 141.66, 139.00, 129.41, 127.51, 124.02 | researchgate.net |

| 4-Methyl-N-(thiophen-3-yl)benzenesulfonamide | CDCl₃ | 143.9, 136.0, 134.3, 129.6, 127.3, 125.6, 123.3, 113.9, 21.5 | rsc.org |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The sulfonamide group (SO₂NH) gives rise to very characteristic absorption bands. In the FTIR spectrum of N-pyridin-3-yl-benzenesulfonamide, a strong absorption band corresponding to the S=O stretching vibration is observed at 1350.22 cm⁻¹. researchgate.net Other key bands include the C-N aromatic amine stretch at 1026.16 cm⁻¹ and the C=N stretch from the heterocyclic ring at 1651.12 cm⁻¹. researchgate.net These characteristic peaks provide direct evidence for the presence of the core sulfonamide and aromatic structures.

Table 3: Characteristic FTIR Absorption Bands for N-pyridin-3-yl-benzenesulfonamide

| Vibrational Mode | Absorption Band (cm⁻¹) | Reference |

|---|---|---|

| S=O Stretch (Sulfonamide) | 1350.22 | researchgate.net |

| C-N Stretch (Aromatic Amine) | 1026.16 | researchgate.net |

| C=N Stretch (Aromatic) | 1651.12 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula of a compound by providing a highly accurate mass measurement. nih.gov For example, the molecular formula of 4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide was confirmed by HRMS, which showed a sodium adduct [M+Na]⁺ with a found m/z of 290.020620, closely matching the calculated value of 290.020598. nih.gov This level of accuracy provides strong evidence for the assigned chemical structure.

Elemental Analysis

Elemental analysis determines the mass percentage of elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is used to determine the empirical formula of a substance. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong support for the structural assignment. rsc.org

Table 4: Elemental Analysis Data for N-(4-methoxyphenyl)naphthalene-2-sulfonamide

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| C | 65.16 | 65.28 | rsc.org |

| H | 4.82 | 4.57 | rsc.org |

| N | 4.47 | 4.25 | rsc.org |

| S | 10.23 | 10.06 | rsc.org |

Computational Chemistry and Molecular Modeling Studies of N Pyridazin 3 Yl Benzenesulfonamide Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of molecules, which are fundamental to their reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For derivatives of N-(Pyridazin-3-yl)benzenesulfonamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are applied to determine optimized molecular structures and predict physicochemical properties. researchgate.netnih.govnih.govresearchgate.net These calculations help in understanding the conformation of the molecule, including the dihedral angles between the pyridazine (B1198779) and benzenesulfonamide (B165840) moieties, which can influence receptor binding. nih.gov The method is also used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) spectra to confirm the structural assignments of newly synthesized compounds. researchgate.netnih.gov

The electronic properties of a molecule are critical for its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.com The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govresearchgate.net

In studies of related structures, the electron density in the HOMO is often located on the benzenesulfonamide and amino groups, while the LUMO's density is localized on the heterocyclic ring (e.g., pyridazine). researchgate.net For instance, in a study on 4-acrylamido-N-(pyridazin-3-yl)benzamide, the low energy of the LUMO was found to be concentrated on the acrylamide (B121943) group, indicating its susceptibility to nucleophilic attack. nih.gov Mulliken charge analysis is also performed to determine the distribution of atomic charges throughout the molecule, identifying potential sites for electrostatic interactions. aimspress.com

Table 1: Frontier Molecular Orbital Energies of Related Sulfonamide Derivatives

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzenesulfonamide-Pyrazolo[3,4-d]pyrimidine | -6.58 (DFT) | -2.11 (DFT) | 4.47 (DFT) | nih.gov |

| Benzenesulfonamide-Pyrazolo[3,4-d]pyrimidine | -8.97 (HF) | 0.82 (HF) | 9.79 (HF) | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. longdom.org This method is instrumental in virtual screening and understanding the molecular basis of a drug's mechanism of action.

For this compound derivatives, molecular docking simulations are used to predict how these compounds fit into the active sites of various biological targets, such as enzymes and receptors. nih.govnih.gov For example, derivatives have been docked into the active sites of carbonic anhydrase (CA) isoforms, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) to explore their potential as multi-target anti-inflammatory agents. nih.gov

The simulations provide a binding score (e.g., in kcal/mol) or predict inhibition constants (Ki) and IC50 values, which estimate the binding affinity of the ligand for the target. longdom.orgnih.gov In a study of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, docking poses showed the benzenesulfonamide moiety coordinating with the zinc ion in the active site of carbonic anhydrase. nih.gov Similarly, docking studies on pyridazine derivatives against glutamate (B1630785) receptors predicted binding energies ranging from -5.2 to -11.2 kcal/mol. rrsociology.ru These predictions are crucial for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities and guide the synthesis of more potent analogues. nih.gov

Table 2: Predicted Binding Affinities and Activities of Pyridazine-Benzenesulfonamide Derivatives Against Various Targets

| Compound/Derivative | Target | Predicted Binding Energy (kcal/mol) | Experimental Activity | Reference |

|---|---|---|---|---|

| Pyridazinone 7a | COX-2 | - | IC50 = 0.05 µM | nih.gov |

| Pyridazinone 7b | COX-2 | - | IC50 = 0.06 µM | nih.gov |

| Pyridazinone 3 | hCA XII | - | Ki = 5.3 nM | nih.gov |

| Pyridazinone 7f | hCA XII | - | Ki = 8.7 nM | nih.gov |

| N-(diphenylpropyl) pyridazine carboxamide | mGlu5 Receptor | -11.2 | - | rrsociology.ru |

| 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone | EGFR | -7.2 | - | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

A detailed analysis of the interactions between the ligand and the amino acid residues of the binding site is essential for understanding the stability of the ligand-receptor complex. These interactions are broadly classified as polar (e.g., hydrogen bonds, electrostatic interactions) and apolar (e.g., hydrophobic, van der Waals, π-π stacking). nih.govresearchgate.netnih.gov

Docking studies reveal that the pyridazine ring and the sulfonamide group are often involved in crucial hydrogen bonding. nih.govnih.gov For instance, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors with residues like Lys753 in the HER2 receptor or Q190 and Q193 in the main protease of SARS-CoV-2. nih.govnih.gov The sulfonamide moiety is also a key player, frequently forming hydrogen bonds that promote selectivity, for instance, within the hydrophilic sub-pocket of the COX-2 binding site. nih.gov Apolar contacts, such as π-sulfur interactions, π-π stacking with aromatic residues (e.g., Phenylalanine, Histidine), and alkyl interactions with residues like Leucine and Valine, are critical for anchoring the molecule within the hydrophobic regions of the binding pocket. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the ligand-receptor complex over time. cumhuriyet.edu.tr MD simulations are performed to assess the stability of the docked pose, the flexibility of the ligand and protein, and the persistence of key interactions. nih.gov

The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. researchgate.netmdanalysis.org A stable RMSD profile over time suggests that the complex has reached equilibrium and the binding mode is stable. cumhuriyet.edu.tr The root-mean-square fluctuation (RMSF) is calculated for individual residues to identify flexible regions of the protein that contribute to molecular motion and ligand adaptation. github.iomdanalysis.org MD simulations on a pyridazine-containing compound with the SARS-CoV-2 main protease showed that strong non-covalent interactions were key for the stability of the lead compound inside the protein. nih.gov The analysis of hydrogen bonds and other interactions throughout the simulation confirms their importance and temporal stability, providing a more realistic and comprehensive understanding of the ligand-target recognition process. nih.govresearchgate.net

Structure Activity Relationship Sar and Pharmacophore Analysis for N Pyridazin 3 Yl Benzenesulfonamide Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The substitution pattern on the benzenesulfonamide (B165840) ring and the nature of the moiety attached to the sulfonamide nitrogen play a critical role in determining biological efficacy. For instance, in a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives studied for anticancer activity, the identity of the aryl or heteroaryl group (Ar/Het) attached to the sulfonamide nitrogen was a key determinant of cytotoxicity. nih.govmdpi.com

Research has shown that incorporating a quinolin-8-yl substituent at this position resulted in the most potent anticancer agents within the tested series. mdpi.com Specifically, one such compound demonstrated significant cytotoxic activity with IC₅₀ values of 3, 7, and 5 µM against HCT-116, HeLa, and MCF-7 cancer cell lines, respectively. mdpi.com In contrast, the introduction of other nitrogen-containing heterocycles like pyridine (B92270), pyrimidine, and pyridazine (B1198779) at the same position generally led to a decrease in activity. nih.govmdpi.com Similarly, the presence of five-membered rings such as 1,2,4-triazole (B32235) and isoxazole (B147169) also resulted in a lack of anticancer activity. nih.gov The substitution of a bulky aromatic group like benzo-2,1,3-thiadiazol-4-yl moiety led to moderate anticancer properties. mdpi.com

| Compound Class | Ar/Het Moiety | Biological Activity (Anticancer) | Source(s) |

| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides | Quinolin-8-yl | High Potency (IC₅₀ = 3-7 µM) | mdpi.com |

| 7-Methylquinolin-8-yl | Moderate Potency (IC₅₀ = 19-50 µM) | mdpi.com | |

| Pyridine, Pyrimidine, Pyridazine | Decreased Activity | nih.govmdpi.com | |

| 1,2,4-Triazole, Isoxazole | Lack of Activity | nih.gov | |

| Benzo-2,1,3-thiadiazol-4-yl | Moderate Potency (IC₅₀ = 23 µM) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

In other studies focusing on anti-inflammatory agents, substitution on a terminal phenyl ring of side chains attached to the pyridazine core was also found to enhance biological action. nih.gov For a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, modifying a terminal phenyl group on benzyloxy and sulphonate side chains led to improved inhibitory activity against human carbonic anhydrase (hCA) XII. nih.gov

Direct substitution on the pyridazine ring is a critical strategy for modulating the activity of these compounds. For a series of N-(6-phenylpyridazin-3-yl)benzenesulfonamides developed as kynurenine (B1673888) monooxygenase (KMO) inhibitors, the presence of the 6-phenyl substituent on the pyridazine ring was a key finding from initial lead discovery. nih.gov This scaffold was optimized to develop highly potent and brain-permeable KMO inhibitors. nih.gov

In the context of multi-target anti-inflammatory agents, derivatives of 4-(6-oxopyridazin-1-yl)benzenesulfonamide showed varied inhibitory profiles against carbonic anhydrase isoforms based on substitutions at the 3-position of the pyridazine ring. nih.gov The parent compound with a hydroxyl group at this position (forming a 3-hydroxy-6-oxopyridazinone structure) was a potent inhibitor of hCA I, II, and XII. nih.gov Attaching benzyloxy or sulphonate moieties at this position, and further substituting their terminal phenyl rings, fine-tuned the inhibitory activity and selectivity. For instance, against the cancer-related hCA XII isoform, the parent hydroxy compound and a derivative with a terminal sulphonate group showed superior, single-digit nanomolar inhibition constants. nih.gov

| Base Scaffold | Pyridazine Ring Substitution | Target | Inhibition Constant (Kᵢ) | Source(s) |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamide | 3-Hydroxy | hCA XII | 5.3 nM | nih.gov |

| 3-Benzyloxy | hCA XII | 32.2 nM | nih.gov | |

| 3-(4-Bromobenzyloxy) | hCA XII | 18.4 nM | nih.gov | |

| 3-(4-(trifluoromethoxy)phenyl)sulfonate | hCA XII | 8.7 nM | nih.gov |

This table is interactive. Click on the headers to sort the data.

The sulfonamide linker (-SO₂NH-) is a cornerstone of the structure of these derivatives, playing a pivotal role in their interaction with biological targets. This group is a potent hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens). researchgate.net Crystal structure analysis of related sulfonamide derivatives confirms that the N-H and C-H groups can form hydrogen bonds with oxygen atoms, creating a network of interactions that stabilize the binding of the molecule within a receptor's active site. researchgate.net In some related inhibitors, a central sulfonyl-containing group interacts directly with key motifs of the target protein, such as the Walker A motif in the NLRP3 inflammasome, underscoring the importance of this linkage for specific molecular recognition. researchgate.net

Other functional groups also contribute significantly to the activity profile. For example, studies on N-acylbenzenesulfonamides have shown that both the R1 and R2 substituents on the core structure simultaneously affect their metabolic stability. mdpi.com The presence of a primary amine group on the benzenesulfonamide ring, as seen in 4-amino-N-(6-chloro-pyridazin-3-yl)-benzenesulfonamide, provides an additional site for hydrogen bonding and potential salt formation, which can influence both binding and physicochemical properties. sigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzenesulfonamide derivatives, QSAR studies have been successfully employed to create predictive models that guide the design of new, more potent compounds. nih.govmdpi.com

These models often utilize a variety of molecular descriptors, including:

Topological descriptors: These describe the atomic connectivity and shape of the molecule. Studies have shown that the anticancer activity of N-acylsulfonamides depends on topological distances between atoms. mdpi.com The presence of certain atoms at specific topological distances can be detrimental to cytotoxic activity. nih.gov

Charge descriptors: These relate to the electronic properties of the molecule. The maximum positive charge has been identified as an important factor for the anticancer activity of some sulfonamides. mdpi.com

Steric and Field Descriptors: In CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models of related 3-(pyridin-2-yl)benzenesulfonamide derivatives, the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields were found to be crucial for explaining and predicting biological activity. nih.gov

By using techniques like stepwise multiple linear regression (MLR), researchers have developed statistically significant QSAR models. mdpi.com These models reveal that factors such as a more rigid structure can lead to higher cytotoxic potency, while the presence of certain functional groups containing oxygen may have a disadvantageous effect on activity against specific cell lines. nih.gov The resulting equations and models provide a quantitative framework for optimizing structures to enhance their desired biological effects. mdpi.comnih.gov

Pharmacophore Mapping and Lead Optimization Principles

Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a response. This approach is fundamental to lead optimization and the rational design of new drugs.

A typical pharmacophore model for benzenesulfonamide derivatives might include features such as:

Hydrogen Bond Acceptors (A)

Hydrogen Bond Donors (D)

Aromatic Rings (R)

Hydrophobic features (H)

For example, a 3D-QSAR study on a series of antidiabetic benzoxazole (B165842) benzenesulfonamides generated a five-point pharmacophore hypothesis (AAADR), which included three hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring. researchgate.net Such models are crucial as they provide a blueprint of the target's binding site.

Once a pharmacophore hypothesis is validated, it becomes a powerful tool for lead optimization. It can be used to:

Guide structural modifications: SAR data can be rationalized by mapping active compounds onto the pharmacophore model. This helps identify which parts of the molecule correspond to key features and where modifications are likely to improve activity.

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the required spatial arrangement of features, potentially leading to the discovery of new chemical scaffolds. researchgate.net

The ultimate goal of these analyses is to design molecules with improved potency and selectivity. By understanding the key interactions between the ligand and its target protein through SAR, QSAR, and pharmacophore modeling, medicinal chemists can make informed decisions to optimize lead compounds into clinical candidates.

Mechanistic Investigations of Biological Activities of N Pyridazin 3 Yl Benzenesulfonamide and Analogues in Vitro Studies

Antimicrobial Activity Research

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

N-(Pyridazin-3-yl)benzenesulfonamide and its analogues have been the subject of various in vitro studies to determine their efficacy against a spectrum of bacterial pathogens. Research has demonstrated that these compounds exhibit significant activity, particularly against Gram-positive bacteria, when compared to Gram-negative strains.

One study investigating N-pyridin-3-yl-benzenesulfonamide reported notable antibacterial action against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli. researchgate.net The activity was observed at concentrations of 150 and 100 mg/ml, with zones of inhibition measuring 12 mm and 8 mm, respectively, against S. aureus. researchgate.net

Derivatives of the pyridazine (B1198779) scaffold have also shown promise. For instance, certain pyridazinone compounds demonstrated potent activity against methicillin-resistant S. aureus (MRSA) and various Gram-negative bacteria, including E. coli, S. typhimurium, P. aeruginosa, and A. baumannii. mdpi.com Specifically, one compound with a 4-methylphenyl group at the 6-position of the pyridazinone ring was the most active against MRSA with a Minimum Inhibitory Concentration (MIC) value of 4.52 µM. mdpi.com Another analogue, featuring a 4-fluorophenyl group, was particularly effective against the tested Gram-negative bacteria. mdpi.com The introduction of a carboxylic acid group to the pyridazinone structure was found to enhance activity against P. aeruginosa and A. baumannii. mdpi.com

Further research into pyridazinyl sulfonamide derivatives confirmed that these compounds generally exhibit greater activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus than against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net Some newly synthesized compounds showed significant antibacterial activities against E. coli, Staphylococcus aureus, and Bacillus subtilis. researchgate.net

Table 1: Antibacterial Activity of Selected Pyridazinone Analogues

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| 6-(4-methylphenyl)-4-phenylpyridazin-3(2H)-one | S. aureus (MRSA) | 4.52 |

| 6-(4-fluorophenyl)-4-phenylpyridazin-3(2H)-one | E. coli | 7.8 |

| 6-(4-fluorophenyl)-4-phenylpyridazin-3(2H)-one | S. aureus (MRSA) | 7.8 |

| 6-(4-fluorophenyl)-4-phenylpyridazin-3(2H)-one | S. typhimurium | 7.8 |

| 6-(4-fluorophenyl)-4-phenylpyridazin-3(2H)-one | A. baumannii | 7.8 |

| 2-(1-(6-(4-methylphenyl)-3-oxo-4-phenylpyridazin-2(3H)-yl)acetyl)hydrazine-1-carboxylic acid | A. baumannii | 3.74 |

| 2-(1-(6-(4-methylphenyl)-3-oxo-4-phenylpyridazin-2(3H)-yl)acetyl)hydrazine-1-carboxylic acid | P. aeruginosa | 7.48 |

Data sourced from MDPI mdpi.com

Antifungal Efficacy Studies

The antifungal potential of pyridazine-based sulfonamides has also been explored. Studies have shown that certain derivatives possess activity against various fungal pathogens, including species of Candida. nih.gov For example, a series of new pyridazinyl sulfonamides were screened for their antifungal activity against Aspergillus flavus and Candida albicans. researchgate.net While specific data for this compound is limited in this direct context, the broader class of sulfonamides has been investigated for antifungal properties. Arylsulfonamides, for instance, have demonstrated fungistatic activity against strains of C. albicans, C. parapsilosis, and C. glabrata at concentrations ranging from 0.125 to 1 mg/mL. nih.gov

Exploration of Proposed Mechanisms of Action (e.g., Folic Acid Synthesis Inhibition)

The primary proposed mechanism of antimicrobial action for sulfonamides, including pyridazine derivatives, is the inhibition of folic acid synthesis. researchgate.netnih.gov Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. mdpi.com This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA synthesis and cell replication. nih.gov

Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folic acid pathway. researchgate.netmdpi.com They are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.govmdpi.com By binding to the active site of DHPS, sulfonamides prevent the incorporation of PABA, thereby halting the synthesis of dihydropteroate, a precursor to dihydrofolic acid. researchgate.netnih.gov This disruption of the folate pathway ultimately leads to a bacteriostatic effect, inhibiting the growth and reproduction of the microorganisms. researchgate.net

Enzyme Inhibition Studies

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, contributing to diseases like peptic ulcers and gastritis. researchgate.netnih.gov The inhibition of urease is therefore a significant therapeutic strategy.

While direct studies on this compound are not extensively detailed, related sulfonamide derivatives have shown potent urease inhibitory activity. For instance, a series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their anti-urease activity against Jack bean urease. nih.gov Several of these compounds exhibited significant inhibitory potential, with one derivative showing an IC₅₀ value of 2.22 ± 0.45 µM, which was more potent than the standard inhibitor, thiourea (B124793) (IC₅₀ = 20.03 ± 2.06 µM). nih.gov The structural similarity of these compounds to the basic skeleton of the urease substrate is believed to contribute to their inhibitory activity. nih.gov

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA I, II, IX, XII)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological and pathological processes. nih.gov Certain isoforms, such as hCA IX and XII, are overexpressed in various tumors and are considered important targets for anticancer therapies. nih.govresearchgate.net Sulfonamides are a well-established class of CA inhibitors.

This compound analogues, specifically pyridazinone-substituted benzenesulfonamides, have been investigated for their inhibitory effects against several human (h) CA isoforms. These studies have revealed potent and sometimes selective inhibition.

One study reported a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides that demonstrated significant inhibition of hCA I, II, IX, and XII. nih.gov The parent compound of one series was a highly potent inhibitor of the cytosolic isoform hCA I, with an inhibition constant (Kᵢ) of 23.5 nM. nih.gov This compound and its derivatives also showed inhibitory activity against the other tested isoforms, with Kᵢ values in the nanomolar range. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by a 4-(6-oxopyridazin-1-yl)benzenesulfonamide Analogue (Compound 3)

| Isoform | Kᵢ (nM) |

|---|---|

| hCA I | 23.5 |

| hCA II | 68.4 |

| hCA IX | 85.2 |

| hCA XII | 44.8 |

Data sourced from PMC nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition (Dual COX/LOX Activity)

This compound and its derivatives have been investigated for their potential to dually inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. nih.govresearchgate.net A series of new pyridazine-based sulphonamides were synthesized and evaluated for their inhibitory effects on COX-1, COX-2, and 5-LOX enzymes. nih.govresearchgate.net

The tested compounds demonstrated effective inhibition of the COX-2 enzyme, with IC50 values in the sub-micromolar range (0.05 to 0.14 µM), while showing weaker inhibition of the COX-1 isoform (IC50 values between 5 and 12.6 µM). nih.gov Notably, pyridazine sulphonates, specifically methanesulfonate (B1217627) and ethanesulfonate (B1225610) derivatives, exhibited the most potent COX-2 inhibitory effects, with IC50 values of 0.05 and 0.06 µM, respectively, which is comparable to the selective COX-2 inhibitor Celecoxib (IC50 = 0.05 µM). unifi.it These derivatives also displayed a high selectivity index for COX-2 over COX-1. nih.gov

In parallel, these pyridazine derivatives showed potent to moderate inhibitory activity against the LOX enzyme, with IC50 values ranging from 2 to 7 µM. nih.gov The 3-hydroxy-6-oxopyridazine and certain methanesulfonate and ethanesulfonate pyridazine derivatives were among the most potent LOX inhibitors, even surpassing the activity of the reference inhibitor Zileuton. nih.gov The dual inhibition of both COX-2 and 5-LOX by compounds such as the pyridazine sulphonates highlights their potential as multi-target anti-inflammatory agents. nih.govresearchgate.net

Table 1: In Vitro COX and LOX Inhibition Data for this compound Analogues

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | LOX IC50 (µM) |

|---|---|---|---|

| Pyridazine Sulphonate 7a | >10 | 0.05 | 3 |

| Pyridazine Sulphonate 7b | >10 | 0.06 | 2.5 |

| 3-hydroxy-6-oxopyridazine 3 | Not specified | 0.07 | 2 |

| Celecoxib (Reference) | Not specified | 0.05 | Not applicable |

| Zileuton (Reference) | Not applicable | Not applicable | 3.5 |

Kynurenine (B1673888) Monooxygenase (KMO) Inhibition

This compound has been identified as a novel lead compound for the development of potent inhibitors of kynurenine monooxygenase (KMO). nih.gov KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism and is considered a therapeutic target for neurodegenerative conditions like Huntington's disease. nih.govnih.govresearchgate.net Inhibition of KMO is expected to rebalance (B12800153) the kynurenine pathway by decreasing the production of neurotoxic metabolites, such as 3-hydroxykynurenine, and increasing the levels of the neuroprotective kynurenic acid. nih.govmdpi.com

Through optimization of the initial pyridazinylsulfonamide lead, researchers have developed N-(6-phenylpyridazin-3-yl)benzenesulfonamides that are highly potent and brain-permeable KMO inhibitors. nih.gov One such analogue demonstrated equipotent activity to a known KMO inhibitor, CHDI-340246, but with superior brain penetration. nih.gov Further structure-activity relationship studies on pyridazine derivatives led to the discovery of compounds with improved metabolic stability, resolving issues of the initial lead compound. nih.gov The proposed catalytic mechanism of KMO involves the binding of kynurenine and NADPH, reduction of the FAD cofactor, and subsequent reaction with molecular oxygen to hydroxylate kynurenine. frontiersin.org Inhibitors based on the this compound scaffold are designed to interfere with this process. frontiersin.org

Viral Protease Inhibition (e.g., Main Protease Mpro of SARS-CoV-2)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov While direct studies on this compound as a SARS-CoV-2 Mpro inhibitor are not extensively detailed in the provided context, the broader class of sulfonamides and related heterocyclic compounds have been investigated as potential inhibitors. nih.govmdpi.com

The inhibition of Mpro prevents the processing of viral polyproteins, which is a crucial step in the viral life cycle. nih.gov Research has focused on both covalent and non-covalent inhibitors that bind to the active site of the enzyme. mdpi.com The catalytic dyad, particularly the cysteine residue (Cys145), is a key target for covalent inhibitors. mdpi.com Various screening methods, including high-throughput screening and virtual screening, have been employed to identify potential Mpro inhibitors from diverse chemical libraries. nih.govmdpi.com Although specific inhibitory data for this compound against SARS-CoV-2 Mpro is not available, the structural features of this compound class may warrant its investigation in this context.

Antiproliferative and Apoptosis Induction Research

Cell Line Specific Cytotoxic Effects (e.g., HeLa, HCT-116, MCF-7)

Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. For instance, a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide (B165840) derivatives showed cytotoxic activity against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. researchgate.net The HCT-116 cell line was found to be particularly susceptible to several of these compounds. researchgate.net Similarly, new N-benzenesulfonylguanidine derivatives displayed selective growth inhibition of MCF-7 and HCT-116 cell lines. mdpi.com

Other related structures, such as pyridazinone-substituted benzenesulfonamides and pyrazolo[3,4-d]pyridazine derivatives, have also been evaluated for their antiproliferative activity. nih.govnih.gov One study identified two lead pyridazinone-substituted benzenesulfonamides with notable cytotoxicity toward pancreatic (PANC-1) and melanoma (SK-MEL-2) cancer cells. nih.gov A pyrazolo[3,4-d]pyridazine derivative, PPD-1, exhibited significant cytotoxicity against A549 (lung cancer), HCT-116, and HEPG2 (liver carcinoma) cell lines, with the highest activity observed in A549 cells. nih.gov Furthermore, metal complexes of new isatin (B1672199) hydrazones incorporating a pyridazine moiety also showed potential as anticancer agents against HCT-116, MCF-7, and HeLa tumor cell lines. nih.gov

Table 2: Cytotoxic Activity (IC50 in µM) of Selected Benzenesulfonamide Derivatives in Different Cancer Cell Lines

| Compound Type | HeLa | HCT-116 | MCF-7 |

|---|---|---|---|

| 2-(arylmethylthio)-benzenesulfonamide derivative 37 | 34 | >75 | 60 |

| N-benzenesulfonylguanidine derivative 7 | Not specified | 12 | 19 |

| Pyrazolo[3,4-d]pyridazine derivative PPD-1 | Not specified | Data available | Not specified |

Data compiled from various studies. researchgate.netmdpi.comnih.gov

Apoptotic Pathway Modulation (e.g., Caspase Activation, Phosphatidylserine (B164497) Translocation)

The antiproliferative effects of this compound analogues are often linked to the induction of apoptosis. One of the key mechanisms involved is the activation of caspases, a family of proteases central to the apoptotic process. nih.gov For example, a pyrazolo[3,4-d]pyridazine derivative was found to induce apoptosis in A549 lung cancer cells, as evidenced by a significant increase in the apoptotic cell population compared to untreated cells. nih.gov This induction of apoptosis is often associated with the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.gov

Another hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which serves as an "eat me" signal for phagocytes. nih.govresearchgate.net This process is often caspase-dependent, as executioner caspases like caspase-3 can cleave and inactivate flippases, the enzymes responsible for maintaining PS on the inner leaflet. researchgate.netkyoto-u.ac.jp Studies on related compounds have shown that apoptosis induction involves cytochrome c release from the mitochondria, which in turn activates the caspase cascade, including caspase-3. nih.gov The externalization of PS and the activation of caspase-3 are closely related events in the apoptotic pathway. nih.gov

Cell Cycle Perturbation Studies (e.g., G2/M Phase Arrest)

In addition to inducing apoptosis, this compound derivatives and related compounds have been shown to perturb the cell cycle, often leading to arrest at the G2/M phase. nih.govnih.gov This phase of the cell cycle is a critical checkpoint before mitosis, and its arrest prevents cell division. For instance, a pyrazolo[3,4-d]pyridazine derivative was found to induce both Sub G1 (indicative of apoptosis) and G2/M cell cycle arrest in A549 lung cancer cells. nih.gov

Vasorelaxant and Antiplatelet Activity Research

Extensive literature searches for in vitro studies on the vasorelaxant and antiplatelet activities of the specific compound This compound did not yield any direct research findings. Scientific databases and scholarly articles presently lack information regarding the mechanistic investigations of this particular compound's effects on vascular smooth muscle relaxation or platelet aggregation.

However, research on structurally related compounds, particularly pyridazinone and benzenesulfonamide analogues, provides insights into the potential activities of this class of molecules. Studies on various pyridazin-3-one derivatives have explored their cardiovascular effects, revealing mechanisms that could be relevant for future investigations into this compound.

Vasorelaxant Activity of Analogous Compounds

Research into pyridazinone analogues has identified several mechanisms contributing to vasorelaxation. One key pathway involves the modulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production. For instance, certain novel pyridazin-3-one derivatives have been shown to induce a significant increase in eNOS mRNA expression and NO levels in aortic tissue, leading to vasodilation. The vasodilatory effects of these analogues are often evaluated by measuring their half-maximal effective concentration (EC50) on pre-contracted arterial rings.

Some pyridazinone derivatives exhibit potent vasorelaxant activity, with EC50 values in the micromolar to nanomolar range, comparable or even superior to established vasodilators like hydralazine (B1673433) and nitroglycerin. The proposed mechanism for some of these analogues involves the inhibition of inositol (B14025) triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to the inhibition of myosin light chain phosphorylation, resulting in muscle relaxation and vasodilation.

Antiplatelet Activity of Analogous Compounds

The antiplatelet potential of compounds structurally related to this compound has also been a subject of investigation. The primary mechanism often explored is the inhibition of platelet aggregation induced by various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA).

In in vitro assays using platelet-rich plasma, certain non-steroidal anti-inflammatory drugs (NSAIDs) containing an N-acyl hydrazone subunit, which shares some structural similarities with the pyridazine core, have demonstrated significant inhibition of both ADP- and AA-induced platelet aggregation. The inhibitory effects are quantified as a percentage of aggregation inhibition at specific concentrations. For some analogues, the mechanism is thought to involve the inhibition of cyclooxygenase-1 (COX-1) and subsequent reduction in thromboxane (B8750289) A2 (TXA2) formation, a potent platelet aggregator.

Furthermore, some pyridazinone derivatives have been found to selectively inhibit collagen-induced platelet aggregation, suggesting a specific interaction with the collagen receptor signaling pathway in platelets.

While these findings on analogous compounds are informative, it is crucial to emphasize that the specific vasorelaxant and antiplatelet activities and the underlying mechanisms of This compound remain uninvestigated and cannot be directly inferred from the activities of its analogues. Future in vitro studies are necessary to elucidate the pharmacological profile of this specific compound.

Molecular Target Identification and Chemical Probe Development for N Pyridazin 3 Yl Benzenesulfonamide Analogues

Design and Application of Chemical Probes in Biological Systems

Chemical probes are indispensable tools for studying the function of proteins in their native biological context. nih.gov A well-designed chemical probe based on the N-(Pyridazin-3-yl)benzenesulfonamide scaffold can be used for target engagement, validation, and imaging. umanitoba.canih.gov

Design Principles for Chemical Probes

The design of a chemical probe involves modifying the parent molecule to include a reporter group or a reactive moiety without significantly altering its biological activity and selectivity.

Structure-Activity Relationship (SAR) Guided Design: A thorough understanding of the SAR of the this compound analogues is crucial for probe design. Modifications should be made at positions on the molecule that are known to be tolerant of substitution without loss of potency. For example, if SAR studies indicate that a particular position on the pyridazine (B1198779) or benzene (B151609) ring can be modified, this would be an ideal site for attaching a linker or reporter group.

Incorporation of "Clickable" Handles: A common strategy is to introduce a bioorthogonal handle, such as an alkyne or an azide, into the structure of the this compound analogue. acs.orgchemicalprobes.org These "clickable" probes can be introduced into living cells or organisms. After they have bound to their targets, a reporter molecule (e.g., a fluorophore or biotin) containing the complementary reactive group can be attached via a highly specific and efficient click chemistry reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemicalprobes.org This allows for the visualization or enrichment of the target protein.

Activity-Based Protein Profiling (ABPP) Probes: If the this compound analogues act as enzyme inhibitors, an activity-based probe can be designed. This involves incorporating a reactive group, or "warhead," that forms a covalent bond with a reactive amino acid residue in the active site of the target enzyme. acs.org For sulfonamide-based compounds, reactive moieties like N-acyl-N-aryl sulfonamides have been developed as lysine-reactive warheads. nih.gov An ABPP probe would also include a reporter tag for detection.

Application of Chemical Probes

Once synthesized, these chemical probes can be used in a variety of applications to study the biological system of interest.

Target Engagement and Validation: A key application of chemical probes is to confirm that the this compound analogue engages its intended target in a cellular or in vivo setting. For example, a fluorescently labeled probe can be used to visualize its localization within the cell and co-localization with its putative target protein.

Competitive Displacement Assays: A clickable or fluorescent probe can be used in competitive binding experiments to screen for other compounds that bind to the same target. In this setup, a biological sample is pre-incubated with a library of unlabeled compounds before the addition of the probe. Compounds that bind to the target will prevent the binding of the probe, leading to a decrease in the signal.

Proteome-Wide Target Profiling: Chemical probes, particularly those used in ABPP, can be used to profile the activity of entire enzyme families in a complex proteome. This can help to assess the selectivity of the this compound analogues and identify potential off-targets.

| Probe Type | Key Feature | Application | Example Modification |

| Affinity Probe | Immobilized on a solid support. | Pull-down of binding partners for identification. | Linker arm with a terminal functional group for attachment to beads. |

| Photoaffinity Probe | Contains a photoreactive group (e.g., diazirine). nih.gov | Covalent labeling of targets upon UV irradiation for identification. | Introduction of a diazirine-containing substituent on the phenyl ring. |

| "Clickable" Probe | Contains a bioorthogonal handle (e.g., alkyne). acs.org | In situ labeling and visualization or enrichment of targets. | An alkyne-terminated linker attached to the pyridazine ring. |

| Activity-Based Probe | Contains a reactive "warhead". acs.org | Covalent labeling of the active site of target enzymes to profile activity. | Incorporation of an N-acyl-N-aryl sulfonamide moiety. nih.gov |

Future Perspectives and Advanced Research Directions for N Pyridazin 3 Yl Benzenesulfonamide Chemistry

Development of Multi-Target Directed Ligands

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. nih.gov The development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, represents a promising therapeutic strategy. nih.govresearchgate.net The N-(Pyridazin-3-yl)benzenesulfonamide scaffold is well-suited for the design of MTDLs due to its versatile structure, which allows for modifications to engage different binding sites.

Future research will likely focus on designing hybrid molecules that combine the this compound core with other pharmacophores known to interact with relevant biological targets. For instance, in the context of cancer, derivatives could be designed to simultaneously inhibit key enzymes like carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are implicated in tumorigenesis and inflammation. nih.gov A study on new pyridazine-based sulfonamides demonstrated the potential of these compounds to act as multi-target anti-inflammatory agents by inhibiting these three enzymes. nih.gov

The following table summarizes the inhibitory activities of some pyridazine-based sulfonamides against different enzyme isoforms.

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) | COX-2 (IC50, µM) | 5-LOX (IC50, µM) |

| 3 | 23.5 | - | - | 5.3 | - | 2 |

| 5a | 98.3 | - | 14.8 | 32.2 | - | - |

| 5b | 102.6 | - | 12.3 | 26.1 | - | - |

| 5c | 185.9 | - | 4.9 | 18.4 | - | - |

| 7a | 48.3 | - | - | 13.3 | 0.12 | 3 |

| 7b | 52.6 | - | - | 17.2 | 0.15 | 2.5 |

| 7f | 362.8 | - | 6.4 | 8.7 | - | - |

| Data sourced from a study on pyridazine-based sulfonamides as multi-target anti-inflammatory agents. nih.gov |

Exploration of Novel Biological Pathways and Therapeutic Applications

While the antimicrobial and anticancer activities of this compound derivatives have been a primary focus, future research will likely broaden to explore their effects on other biological pathways and their potential in treating a wider range of diseases. The inherent structural features of the pyridazine (B1198779) and sulfonamide moieties suggest potential interactions with various enzymes and receptors.

For example, the pyridazine core is a bioisostere of other nitrogen-containing heterocycles found in numerous bioactive molecules. This opens up possibilities for targeting pathways involved in cardiovascular diseases, viral infections, and neurological disorders. researchgate.net Research into pyridazine derivatives has already shown their potential as vasorelaxant agents, suggesting a role in managing hypertension. nih.gov The exploration of these compounds as inhibitors of enzymes like dihydrofolate reductase could also lead to new antimicrobial and anticancer agents. acs.org

Advancements in Synthetic Methodologies for Complex Derivatives

The synthesis of novel and structurally diverse this compound derivatives is crucial for expanding the structure-activity relationship (SAR) knowledge and identifying more potent and selective compounds. Future efforts in synthetic chemistry will likely focus on developing more efficient and versatile methods for the preparation of these compounds.

This includes the use of modern synthetic techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. researchgate.net Furthermore, the development of novel catalytic systems and multicomponent reactions will enable the construction of more complex molecular architectures incorporating the this compound scaffold. The synthesis of pyridazinone derivatives has been achieved through one-pot multistep reactions, demonstrating the feasibility of efficient synthetic strategies. nih.govmdpi.com

Integration of Hybrid Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming increasingly important in modern drug discovery. In the context of this compound research, integrating these approaches can accelerate the identification and optimization of lead compounds.

Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets. nih.gov These in silico studies can help in prioritizing compounds for synthesis and biological evaluation, thereby saving time and resources. For instance, molecular docking has been used to investigate the interactions of pyridazinone derivatives with enzymes like COX-1, COX-2, and 15-LOX. nih.gov The solubility of pyridazinone derivatives has also been evaluated using both experimental and computational approaches. mdpi.com

Design of Next-Generation Sulfonamide-Pyridazine Chemical Entities

Building upon the knowledge gained from the aforementioned research areas, the ultimate goal is to design and develop next-generation sulfonamide-pyridazine chemical entities with superior therapeutic profiles. This involves a rational design approach that considers factors such as potency, selectivity, pharmacokinetic properties, and safety.

Future designs may incorporate features that enhance target engagement, improve metabolic stability, and reduce off-target effects. This could involve the introduction of specific substituents to modulate physicochemical properties or the use of bioisosteric replacements to optimize interactions with the target protein. The development of pyridine-based N-sulfonamides has already shown promise in yielding compounds with antiviral and antimicrobial properties. acs.org The design of pyridinyl sulfonyl piperazine (B1678402) LpxH inhibitors has led to potent antibiotic activity against certain bacteria. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.